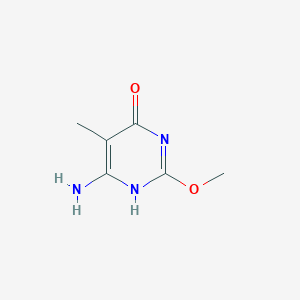

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Description

Fundamental Molecular Properties

6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one possesses the molecular formula C6H9N3O2 with a molecular weight of 155.15 g/mol. The compound's systematic IUPAC name is designated as 4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one, reflecting its specific substitution pattern on the pyrimidine ring system. The molecular structure incorporates three nitrogen atoms within the six-membered heterocyclic framework, contributing to its distinctive chemical behavior and potential biological activity.

The compound's InChI identifier (InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10)) provides detailed connectivity information, while the InChIKey (DILVNUOJCLGZGG-UHFFFAOYSA-N) serves as a unique molecular fingerprint for database searches and computational analyses. The canonical SMILES representation (CC1=C(N=C(NC1=O)OC)N) offers a linear notation describing the compound's structural arrangement.

Crystallographic Considerations

While specific crystal structure data for this compound remains limited in the current literature, related pyrimidine derivatives have provided valuable insights into the crystallographic behavior of this compound class. Studies of similar compounds have revealed the tendency for pyrimidine derivatives to adopt specific conformational arrangements influenced by hydrogen bonding patterns and intermolecular interactions. The presence of both amino and methoxy substituents likely creates distinctive hydrogen bonding networks that influence the solid-state packing arrangements.

Comparative analysis with structurally related compounds suggests that this compound would exhibit orthorhombic or monoclinic crystal systems, typical of substituted pyrimidines. The methoxy group at the 2-position and the amino group at the 6-position would be expected to participate in intermolecular hydrogen bonding, creating extended networks that stabilize the crystal structure.

Propriétés

IUPAC Name |

4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILVNUOJCLGZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355714 | |

| Record name | 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-30-8 | |

| Record name | 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Methyl Cyanoacetate and Urea

Reaction Conditions :

-

Precursors : Methyl cyanoacetate, urea, sodium metal in anhydrous methanol.

-

Procedure : Sodium is dissolved in methanol under inert atmosphere, followed by dropwise addition of methyl cyanoacetate. Urea is introduced post-initial reaction, and the mixture undergoes reflux (65–80°C) for 3–4 hours.

-

Outcome : Forms a 4-amino-2-hydroxy-5-methylpyrimidin-6-one intermediate.

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | Methanol > Ethanol | Higher polarity enhances cyclization efficiency |

| Temperature | 70–75°C | Prevents side reactions (e.g., decarboxylation) |

| Sodium stoichiometry | 2 mmol per 1 mL solvent | Ensures complete deprotonation |

Functional Group Modifications: Methylation and Methoxylation

Selective Methylation at Position 5

Methylation Agents :

-

Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility in non-polar solvents.

Procedure :

-

The cyclized intermediate (4-amino-2-hydroxy-5-methylpyrimidin-6-one) is suspended in dimethylformamide (DMF).

-

Methyl iodide (1.2 eq) and K₂CO₃ (2 eq) are added, followed by heating at 60–80°C for 8–10 hours.

-

Post-reaction, the mixture is filtered and distilled to isolate the product.

Yield Optimization :

-

Excess methylating agent (1.5 eq) increases conversion but risks over-methylation.

-

Solvent choice (DMF > THF) enhances reaction homogeneity.

Methoxylation at Position 2

Nucleophilic Substitution :

-

Reagents : Chloropyrimidine intermediate + sodium methoxide (NaOMe).

-

Conditions : Reflux in methanol (4–6 hours), followed by neutralization with dilute HCl.

Example Protocol :

-

Chlorine is introduced at position 2 via POCl₃ treatment of the hydroxyl group.

-

The chlorinated derivative reacts with NaOMe (2 eq) in methanol under reflux.

-

Yield: 70–85% after recrystallization (ethanol/water).

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency:

-

Cyclization Step : Continuous flow reactors enable rapid heat dissipation, reducing decomposition risks.

-

Methylation Step : Fixed-bed reactors with immobilized catalysts minimize reagent waste.

Purification Techniques :

| Method | Conditions | Purity Outcome |

|---|---|---|

| Recrystallization | Ethanol/H₂O (3:1) | ≥98% purity |

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:4) | 99% purity (analytical grade) |

Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR : Key signals include:

-

Methoxy (-OCH₃): δ 3.8–4.0 ppm (singlet).

-

Methyl (-CH₃): δ 2.1–2.3 ppm (singlet).

-

Amino (-NH₂): δ 5.5–6.0 ppm (broad, exchangeable).

-

-

Mass Spectrometry : Molecular ion peak at m/z 169.07 (C₆H₉N₃O₂⁺).

Purity Assessment

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

-

Melting Point : 214–216°C (decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization + Methylation | High regioselectivity, scalable | Requires toxic methylating agents |

| Gould-Jacobs Reaction | Single-step ring formation | Low yield for 5-methyl derivatives |

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that derivatives of pyrimidinones, including 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, exhibit antiviral activity by inhibiting enzymes critical for viral replication. This makes them candidates for developing antiviral drugs targeting various viruses, including those responsible for respiratory and gastrointestinal infections.

Cancer Treatment

The compound has shown promise as an inhibitor of protein tyrosine phosphatase SHP2, which plays a significant role in cancer cell signaling pathways. By inhibiting SHP2, this compound could potentially disrupt cancer cell proliferation and metastasis, making it a valuable candidate for anticancer therapies .

The biological activity of this compound extends beyond its role as an antiviral and anticancer agent. It has been explored for various other pharmacological activities, including:

- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which can help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects: Some pyrimidine derivatives are known to exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives in clinical settings:

Case Study: Anticancer Activity

A recent study demonstrated that a derivative of this compound effectively inhibited tumor growth in animal models by targeting SHP2 pathways. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Study: Antiviral Efficacy

Another investigation focused on the antiviral properties of this compound against influenza virus strains. The study reported that the compound significantly reduced viral load in infected cells, highlighting its potential application in antiviral drug development.

Mécanisme D'action

The mechanism of action of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Pyrimidinone derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of select analogs:

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen Bonding: The parent compound forms N–H⋯O and O–H⋯O bonds in crystal lattices, as observed in related pyrimidinones. For instance, 2-amino-6-methylpyrimidin-4(1H)-one exhibits intermolecular π–π stacking (3.776 Å face-to-face distance) and N–H⋯OClO₄ interactions in its perchlorate salt .

- Crystal Packing : Methoxy-substituted derivatives often adopt planar conformations due to restricted rotation, whereas bulkier substituents (e.g., phenyl groups) introduce steric hindrance, reducing packing efficiency .

Activité Biologique

6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a methoxy group, and a methyl group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O2, with a molecular weight of 167.17 g/mol. The structural features include:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.

- Methoxy Group : Enhances lipophilicity and may influence the compound's bioavailability.

- Methyl Group : Could affect steric hindrance and electronic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that derivatives of pyrimidinones can inhibit viral replication by targeting specific viral enzymes. While direct evidence for the antiviral activity of this compound is limited, its structural analogs have demonstrated efficacy against various viruses, suggesting a potential for similar effects.

Anticancer Properties

The compound has been investigated for its role as an inhibitor of protein tyrosine phosphatase SHP2, which is implicated in cancer cell signaling pathways. In vitro studies suggest that it may induce apoptosis in cancer cell lines by disrupting these pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures possess antibacterial properties. The presence of the amino group may enhance interaction with bacterial enzymes or receptors, leading to growth inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzyme activity | |

| Anticancer | Inhibition of SHP2 leading to apoptosis | |

| Antimicrobial | Interaction with bacterial targets |

Case Study: Anticancer Activity

In a study examining the effects of this compound on MCF-7 breast cancer cells, it was found that treatment resulted in significant cell death compared to untreated controls. The compound was shown to induce cell cycle arrest at the S phase, suggesting a mechanism involving DNA synthesis disruption .

Case Study: Antiviral Potential

Another investigation explored the antiviral potential of pyrimidine derivatives against Hepatitis B virus (HBV). Although specific data on this compound was not available, related compounds demonstrated promising results in reducing HBV replication, indicating a need for further exploration into this compound's effects .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models.

- Structural Modifications : Investigating how modifications to the existing structure can enhance biological activity or reduce toxicity.

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or antifolate agent?

- Methodology : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) or dihydrofolate reductase (DHFR) inhibition assays. For antifolate activity, test against Plasmodium falciparum cultures and measure IC50 via SYBR Green fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.